molecular formula C12H10FN3OS2 B4763706 N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No. B4763706
M. Wt: 295.4 g/mol
InChI Key: DDZXJYICQDNITG-UHFFFAOYSA-N
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Description

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide, also known as ATB-346, is a novel compound that has been developed as a potential anti-inflammatory drug. It is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for pain relief and inflammation reduction. However, diclofenac has been associated with gastrointestinal and cardiovascular side effects. ATB-346 has been designed to overcome these limitations and provide a safer alternative for the treatment of inflammatory diseases.

Mechanism of Action

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the pathogenesis of various inflammatory diseases. By inhibiting COX enzymes, N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide reduces the production of prostaglandins and thus reduces inflammation.
Biochemical and physiological effects:
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins and other inflammatory mediators. It has also been shown to reduce the expression of inflammatory cytokines and chemokines. Furthermore, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory gene expression.

Advantages and Limitations for Lab Experiments

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has several advantages for lab experiments. It has been shown to have a superior safety profile compared to diclofenac, which makes it a safer alternative for animal studies. It has also been shown to have anti-inflammatory effects in various animal models of inflammation, which makes it a useful tool for studying the pathogenesis of inflammatory diseases. However, N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics are not fully understood. Furthermore, it may not be effective in all types of inflammation, and its efficacy may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide. One direction is to further investigate its safety profile and pharmacokinetics in humans. Another direction is to study its efficacy in various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Furthermore, it may be useful to investigate its potential as a combination therapy with other anti-inflammatory drugs. Finally, it may be useful to investigate its potential as a prophylactic agent for the prevention of inflammation in high-risk populations.

Scientific Research Applications

N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has been the subject of extensive scientific research due to its potential as an anti-inflammatory drug. Studies have shown that it has a superior safety profile compared to diclofenac. It has also been shown to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and asthma.

properties

IUPAC Name

4-fluoro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h2-6H,1,7H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZXJYICQDNITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

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